2,6-Bis(trifluoromethyl)quinoline-4-carbonitrile
Overview
Description
2,6-Bis(trifluoromethyl)quinoline-4-carbonitrile is a chemical compound with the molecular formula C12H4F6N2 and a molecular weight of 290.16 g/mol . This compound is characterized by the presence of two trifluoromethyl groups at the 2 and 6 positions of the quinoline ring, and a cyano group at the 4 position. The trifluoromethyl groups are known for their electron-withdrawing properties, which can significantly influence the chemical behavior and reactivity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(trifluoromethyl)quinoline-4-carbonitrile typically involves the introduction of trifluoromethyl groups into the quinoline ring. One common method is the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates in the presence of a base. The reaction conditions often require a catalyst, such as copper or palladium, to facilitate the formation of the trifluoromethylated product .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of heterogeneous catalysts, such as NaHSO4·SiO2, can also be employed to enhance the reaction efficiency and reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(trifluoromethyl)quinoline-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Bis(trifluoromethyl)quinoline-4-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Bis(trifluoromethyl)quinoline-4-carbonitrile is largely dependent on its interaction with molecular targets. The electron-withdrawing trifluoromethyl groups can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The cyano group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trisubstituted Quinoline Derivatives: These compounds share a similar quinoline core but differ in the nature and position of substituents.
Trifluoromethylated Aromatic Compounds: Compounds with trifluoromethyl groups on aromatic rings exhibit similar electronic properties.
Uniqueness
2,6-Bis(trifluoromethyl)quinoline-4-carbonitrile is unique due to the specific positioning of the trifluoromethyl groups and the cyano group, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2,6-bis(trifluoromethyl)quinoline-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4F6N2/c13-11(14,15)7-1-2-9-8(4-7)6(5-19)3-10(20-9)12(16,17)18/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZCYKIZTBMTSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=CC(=N2)C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4F6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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